N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
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Description
The compound "N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their antimicrobial, antihypertensive, and diuretic properties . The specific structure of this compound suggests it may have interesting interactions with biological systems, possibly as an enzyme inhibitor or antimicrobial agent.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate amines with sulfonyl chlorides in the presence of a base. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved by condensing piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride using methylene dichloride as a solvent and triethylamine as the base . This method could potentially be adapted for the synthesis of the compound , with the appropriate tetrahydrofuran and piperidine derivatives as starting materials.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to various substituents that can include piperidine rings, as seen in the crystal structure of 1-(4-Chloro-benzenesulfonamide)-piperidin-4-yl-diphenyl-methanol . The piperidine ring often adopts a chair conformation, providing a rigid scaffold that can influence the biological activity of these molecules. The trifluoromethyl group in the compound of interest is known to impart unique electronic and steric properties, potentially affecting its interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions, particularly as intermediates in the synthesis of more complex molecules. For example, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages . This reactivity suggests that the compound may also serve as a versatile intermediate in synthetic chemistry, with the potential to undergo nucleophilic substitution reactions or to act as an electrophile in the presence of various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which can affect its solubility and permeability across biological membranes . The piperidine and tetrahydrofuran rings contribute to the compound's conformational stability and may also impact its boiling point, melting point, and overall stability. The electronic properties of the sulfonyl and trifluoromethyl groups could influence the acidity of the amine hydrogen, potentially affecting the compound's pKa and, consequently, its ionization state at physiological pH.
Scientific Research Applications
Synthesis and Bioactivity
The compound N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has potential applications in various fields of scientific research, particularly in bioactive molecule synthesis and as an inhibitor for specific enzymes and receptors. Studies have demonstrated its utility in synthesizing bioactive sulfonamides with significant activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), highlighting its potential for treating conditions related to enzyme dysregulation. For example, the synthesis of bioactive sulfonamides bearing the piperidine nucleus showed promising activities against these enzymes, indicating potential therapeutic applications (Khalid, 2012).
Antihypertensive and Diuretic Properties
Moreover, derivatives of such compounds have been reported to exhibit marked diuretic and antihypertensive activities in species-specific manners, suggesting their potential in developing treatments for hypertension and related cardiovascular diseases. This was particularly noted in compounds containing sulfur attached to the nitrogen, showing species-specific diuretic and antihypertensive activity in rats (Klioze & Novick, 1978).
Enzyme Inhibition for Disease Treatment
The compound's structure also lends itself to modifications that could inhibit membrane-bound phospholipase A2, a key enzyme in inflammatory processes, offering insights into designing drugs for conditions such as myocardial infarction. Studies on substituted benzenesulfonamides revealed potent inhibitory effects on this enzyme, significantly reducing myocardial infarction size in experimental models, thus indicating a potential pathway for therapeutic intervention in heart diseases (Oinuma et al., 1991).
Antimicrobial Activity
Additionally, derivatives of this compound have shown promising antimicrobial activities, suggesting their utility in addressing bacterial and fungal infections, especially in agricultural contexts where such pathogens pose significant risks to crops. The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists demonstrate the compound's potential in drug development, including as a targeting preparation in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
properties
IUPAC Name |
N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O3S/c18-17(19,20)14-2-1-3-16(10-14)26(23,24)21-11-13-4-7-22(8-5-13)15-6-9-25-12-15/h1-3,10,13,15,21H,4-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDIAJIKZAHUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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